molecular formula C17H14ClN3O2 B5646361 3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide

Cat. No. B5646361
M. Wt: 327.8 g/mol
InChI Key: KOESYZMZZLNARK-UHFFFAOYSA-N
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Description

"3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide" is a chemical compound of interest in various scientific studies. This compound has been explored for its potential in various applications due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions starting from specific precursors. For instance, in the synthesis of related compounds, researchers used processes like hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis (Yang Yun-shang, 2010). These methods indicate a complex synthesis pathway that may involve multiple steps and reagents to achieve the final product.

Molecular Structure Analysis

The molecular structure of "3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide" is characterized by specific functional groups and a distinctive arrangement of atoms. Studies on related molecules have employed techniques like NMR, FT-IR, and X-ray diffraction for structural characterization (J. Quiroga et al., 1999). These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions of the compound.

Chemical Reactions and Properties

The chemical reactivity of this compound can be influenced by its functional groups and molecular structure. Studies on similar compounds have shown a variety of chemical reactions, including nucleophilic substitutions and condensation reactions (G. Yu et al., 2009). These reactions are crucial for modifying the compound and exploring its potential applications.

Physical Properties Analysis

The physical properties of a compound like this one can include melting point, boiling point, solubility, and crystal structure. For example, research on related compounds has shown that melting temperatures can be influenced by lattice energy and molecular symmetry (J. Gallagher et al., 2022). These properties are important for understanding the compound's behavior in different physical states and conditions.

Chemical Properties Analysis

The chemical properties of "3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide" include its reactivity, stability, and potential interactions with other molecules. Investigations into related compounds have explored aspects like binding selectivity and pharmacological activities, which are indicative of the compound's chemical behavior and potential applications (B. Thomas et al., 2005).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-7-8-14(19-9-10)20-17(22)15-11(2)23-21-16(15)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOESYZMZZLNARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322496
Record name 3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

CAS RN

313392-67-5
Record name 3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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